molecular formula C10H11NO B1397911 3-(2-Pyridyl)cyclopentan-1-one CAS No. 1181570-62-6

3-(2-Pyridyl)cyclopentan-1-one

Cat. No. B1397911
M. Wt: 161.2 g/mol
InChI Key: BVKBAFSGPQGBHC-UHFFFAOYSA-N
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Patent
US08802711B2

Procedure details

A solution of thiophene (0.50 g, 6.0 mmol), diethyl ether (50 mL), and n-BuLi (2.5 M, 2.20 mL, 5.50 mmol) was stirred at room temperature for 1 hour. The reaction mixture was cooled to <5° C. and copper iodide (1.05 g, 5.50 mmol) was added. The reaction mixture was warmed to room temperature and stirred for 1 hour. In a separate flask, a solution of 2-bromopyridine (0.87 g, 5.50 mmol) in diethyl ether (50 mL) was cooled to <−70° C. and n-BuLi (2.5 M, 2.20 mL, 5.50 mmol) was added. The reaction mixture was warmed to room temperature and stirred for 10 minutes. The 2-lithiopyridine reagent was added to the first reaction mixture via cannula and stirred at room temperature for 1 hour. To the reaction mixture was added 2-cyclopenten-1-one (0.45 g, 5.50 mmol) in diethyl ether (10 mL) and the reaction mixture was stirred for 1 hour. The reaction was poured into EtOAc (150 mL) and washed with brine (100 mL), dried (Na2SO4), filtered, and concentrated. The material was purified by flash column chromatography (20% EtOAc/hexanes), to provide the title compound (0.38 g, 43%). 1H NMR (CD3OD, 300 MHz) δ 2.10-2.19 (m, 1H), 2.13-2.66 (m, 5H), 3.56-3.68 (m, 1H), 7.27 (ddd, J=1.0, 5.1, 7.5 Hz, 1H), 7.38 (dd, J=1.02, 7.80 Hz, 1H), 7.76 (ddd, J=2.0, 7.80, 7.80 Hz, 1H), 8.47-8.50 (m, 1H); MS (DCI) m/z 162 (M+H)+.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.45 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
1.05 g
Type
catalyst
Reaction Step Seven
Yield
43%

Identifiers

REACTION_CXSMILES
S1C=CC=C1.[Li]CCCC.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.[Li]C1C=CC=CN=1.[C:25]1(=[O:30])[CH2:29][CH2:28][CH:27]=[CH:26]1>C(OCC)C.[Cu](I)I.CCOC(C)=O>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH:27]1[CH2:28][CH2:29][C:25](=[O:30])[CH2:26]1

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
2.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0.87 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
2.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C1=NC=CC=C1
Step Six
Name
Quantity
0.45 g
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
1.05 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to <5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was purified by flash column chromatography (20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.